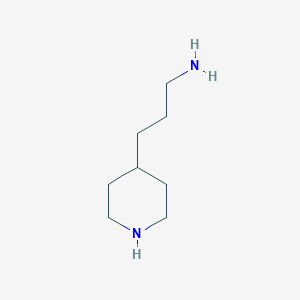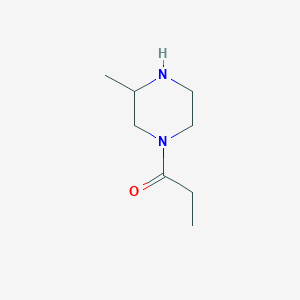
1-(3-Methylpiperazin-1-yl)propan-1-one
説明
“1-(3-Methylpiperazin-1-yl)propan-1-one” is a chemical compound with the molecular formula C8H16N2O . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperazine ring, which is a six-membered ring with two nitrogen atoms . The compound has a molecular weight of 156.23 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 156.23 g/mol . The compound has a topological polar surface area of 32.3 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .
科学的研究の応用
Kinetic Modeling in PET Tracer Analysis
1-(3-Methylpiperazin-1-yl)propan-1-one is a compound structurally related to various piperazine derivatives that have been explored in scientific research. A notable application involves the related compound N-[11C]Methylpiperidin-4-yl propionate ([11C]PMP), a substrate for acetylcholinesterase (AChE). [11C]PMP is used in positron emission tomography (PET) to estimate AChE activity in the human brain, providing insights into neurological function and health (Koeppe et al., 1999). This research highlights the compound's utility in diagnosing and monitoring neurodegenerative diseases by evaluating enzyme activity changes.
Pharmacological and Toxicological Studies
Piperazine derivatives, including compounds structurally related to this compound, have been the subject of pharmacological and toxicological studies. For instance, the synthetic stimulant 1-benzylpiperazine (BZP) has been analyzed for its life-threatening toxicity, shedding light on the potential risks and mechanisms of action of similar compounds (Gee, Jerram, & Bowie, 2010). Such studies contribute to understanding the safety profile and physiological impact of related piperazine derivatives, potentially guiding therapeutic applications and regulatory decisions.
Metabolism and Drug Interaction Research
Research on the metabolism and interaction of piperazine derivatives with other substances can provide valuable insights into drug design and safety. For example, the study of 4-methylpyrazole (a compound with a similar piperazine structure) in humans has revealed its potential as an alternative to ethanol therapy for ethylene glycol intoxication, emphasizing the importance of understanding metabolic pathways and interactions for clinical applications (Baud et al., 1986). Such research underscores the significance of piperazine derivatives in developing antidotes and treatments for poisonings.
特性
IUPAC Name |
1-(3-methylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-8(11)10-5-4-9-7(2)6-10/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKIXISHGUQIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCNC(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441329 | |
| Record name | 1-(3-Methylpiperazin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
314729-15-2 | |
| Record name | 1-(3-Methylpiperazin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



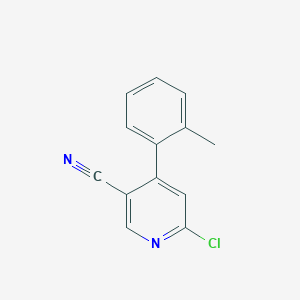
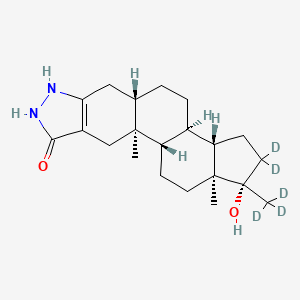
![8-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine](/img/structure/B1624915.png)
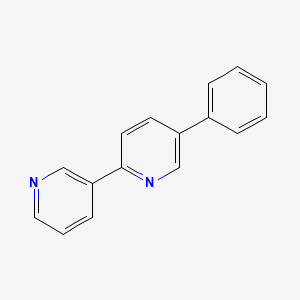
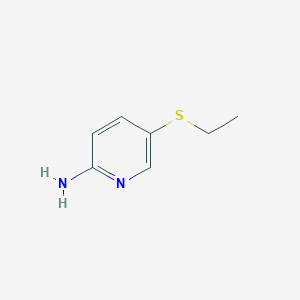
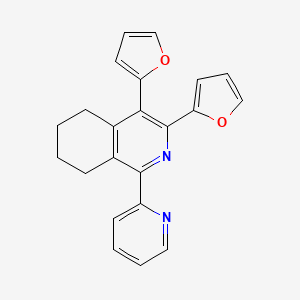
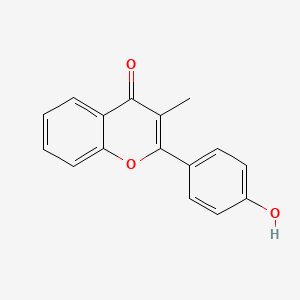
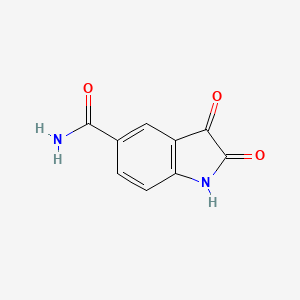
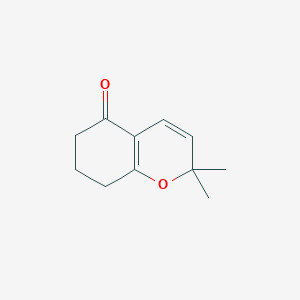
![3-Methylthio-1-phenyl-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B1624928.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B1624929.png)
![N7-(4-Methoxyphenyl)-N2-phenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624931.png)
